2-(diethylamino)-N-(2,6-diethylphenyl)acetamide
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Overview
Description
2-(diethylamino)-N-(2,6-diethylphenyl)acetamide is a chemical compound with a complex structure that includes both diethylamino and diethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)-N-(2,6-diethylphenyl)acetamide typically involves the reaction of 2,6-diethylphenylamine with diethylaminoacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is often subjected to rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(diethylamino)-N-(2,6-diethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride for converting amines to amides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(diethylamino)-N-(2,6-diethylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as analgesic or anesthetic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(diethylamino)-N-(2,6-diethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Lidocaine: A local anesthetic with a similar structure but different functional groups.
Procaine: Another local anesthetic with a different aromatic ring structure.
Bupivacaine: A long-acting local anesthetic with a similar amide linkage.
Uniqueness
2-(diethylamino)-N-(2,6-diethylphenyl)acetamide is unique due to its specific combination of diethylamino and diethylphenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
21306-57-0 |
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Molecular Formula |
C16H26N2O |
Molecular Weight |
262.39 g/mol |
IUPAC Name |
2-(diethylamino)-N-(2,6-diethylphenyl)acetamide |
InChI |
InChI=1S/C16H26N2O/c1-5-13-10-9-11-14(6-2)16(13)17-15(19)12-18(7-3)8-4/h9-11H,5-8,12H2,1-4H3,(H,17,19) |
InChI Key |
NBFJDONISMZDIC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CN(CC)CC |
Origin of Product |
United States |
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